molecular formula C19H25NO5 B12044950 1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-7-carboxylic acid

1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-7-carboxylic acid

Cat. No.: B12044950
M. Wt: 347.4 g/mol
InChI Key: KMSFTOVQKNLKDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-7-carboxylic acid (CAS: 1086398-20-0; molecular formula: C₁₉H₂₃NO₆) is a spirocyclic compound featuring a chroman ring fused to a piperidine moiety. Spiro compounds like this are pivotal in drug discovery due to their conformational rigidity and ability to interact with diverse biological targets, including enzymes and receptors .

Properties

Molecular Formula

C19H25NO5

Molecular Weight

347.4 g/mol

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydrochromene-2,4'-piperidine]-7-carboxylic acid

InChI

InChI=1S/C19H25NO5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)7-6-13-4-5-14(16(21)22)12-15(13)24-19/h4-5,12H,6-11H2,1-3H3,(H,21,22)

InChI Key

KMSFTOVQKNLKDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC3=C(O2)C=C(C=C3)C(=O)O)CC1

Origin of Product

United States

Preparation Methods

Chroman-7-carboxylic Acid Ester Preparation

The chroman scaffold is typically synthesized via acid-catalyzed cyclization of substituted diols or Friedel-Crafts alkylation of phenolic precursors. For example:

StepReagents/ConditionsYieldReference
Cyclization of 2-(2-hydroxypropyl)phenol derivativeH<sub>2</sub>SO<sub>4</sub>, reflux, 6 h68%
Esterification of chroman-7-carboxylic acidCH<sub>3</sub>OH, H<sub>2</sub>SO<sub>4</sub>, 60°C, 12 h92%

The carboxylic acid is often introduced as a methyl ester to avoid side reactions during subsequent steps.

Spiro-Piperidine Ring Formation

Aza-Prins Cyclization

The aza-Prins reaction enables simultaneous piperidine ring formation and spiro junction establishment. A representative protocol involves:

ComponentDetails
Starting MaterialChroman-7-carboxylic acid ester with aldehyde group
ReagentsHomoallylic amine, ZrCl<sub>4</sub>, NHC-Cu(I) catalyst
ConditionsCH<sub>2</sub>Cl<sub>2</sub>, 0°C → rt, 24 h
Yield74% (trans isomer predominant)
Reference

This method proceeds via iminium intermediate formation, followed by 6-endo-trig cyclization.

Reductive Amination

An alternative approach employs Mannich-type reactions followed by reduction:

  • Mannich Reaction :

    • Chroman ketone + primary amine → β-amino ketone intermediate.

  • Cyclization :

    • NaBH<sub>3</sub>CN, MeOH, 0°C, 4 h → spiro-piperidine.

StepYieldReference
Mannich Reaction65%
Reductive Cyclization58%

Boc Protection of Piperidine Nitrogen

The Boc group is introduced using standard carbamate formation :

ReagentsConditionsYieldReference
Boc<sub>2</sub>O, DMAPCH<sub>2</sub>Cl<sub>2</sub>, rt, 12 h89%

Critical considerations:

  • Exclusion of moisture to prevent Boc group hydrolysis.

  • Purification : Column chromatography (SiO<sub>2</sub>, hexane/EtOAc) to isolate the Boc-protected intermediate.

Ester Hydrolysis to Carboxylic Acid

The final step involves saponification of the methyl ester:

ReagentsConditionsYieldReference
LiOH, THF/H<sub>2</sub>O (3:1)50°C, 6 h85%

Product Characterization :

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 12.1 (s, 1H, COOH), 4.21 (d, J = 12 Hz, 1H, Boc-CH), 1.41 (s, 9H, Boc-C(CH<sub>3</sub>)<sub>3</sub>).

  • HPLC Purity : ≥95% (C18 column, 0.1% TFA in H<sub>2</sub>O/MeCN).

Alternative Synthetic Strategies

Aza-Sakurai Cyclization

This method, adapted from Martin et al., employs allylsilanes and Lewis acids:

ComponentDetails
Starting MaterialChroman aldehyde + Boc-protected amine
ReagentsAllyltrimethylsilane, BF<sub>3</sub>·OEt<sub>2</sub>
Conditions-78°C → rt, 8 h
Yield63%

The reaction proceeds through iminium ion activation , followed by nucleophilic attack and cyclization.

Solid-Phase Synthesis

For high-throughput applications, Wang resin-bound intermediates enable stepwise assembly:

  • Resin loading with Fmoc-protected piperidine precursor.

  • SPPS coupling of chroman fragment.

  • Boc protection and cleavage (TFA/DCM).

Scalability and Process Optimization

Key challenges in large-scale synthesis include:

  • Spiro Junction Stereocontrol : Use of chiral auxiliaries or asymmetric catalysis.

  • Boc Group Stability : Avoid prolonged exposure to acids (e.g., TFA during resin cleavage).

  • Purification : Recrystallization from EtOAc/hexane improves purity to >99% .

Chemical Reactions Analysis

Types of Reactions: 1’-(tert-Butoxycarbonyl)spiro[chroman-2,4’-piperidine]-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1’-(tert-Butoxycarbonyl)spiro[chroman-2,4’-piperidine]-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’-(tert-Butoxycarbonyl)spiro[chroman-2,4’-piperidine]-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Differences

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Molecular Formula Biological/Functional Notes References
1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-7-carboxylic acid Boc-protected piperidine, chroman-carboxylic acid C₁₉H₂₃NO₆ Potential ACC inhibitor; used in medicinal chemistry
2-((1'-acetyl-4-oxospiro[chroman-2,4'-piperidin]-7-yl)oxy)acetic acid Acetylated piperidine, oxyacetic acid substituent C₁₇H₁₉NO₆ Modified solubility and reactivity due to acetyl vs. Boc protection
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid Boc-protected piperidine with phenyl substituent C₁₇H₂₃NO₄ Lacks spiro system; reduced conformational rigidity
tert-Butyl 7-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate Fluorinated chroman ring C₁₈H₂₂FNO₄ Fluorine enhances electronegativity and metabolic stability
1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one Benzyl and methoxy substituents C₂₁H₂₃NO₃ Increased lipophilicity; potential CNS activity

Physicochemical Properties

  • Solubility and Stability: Limited data for the target compound, but Boc protection generally enhances stability. Fluorinated analogues exhibit higher metabolic resistance .
  • Molecular Weight : Ranges from 333.34 (acetylated derivative) to 337.41 (benzyl-methoxy spiro compound), influencing bioavailability .

Biological Activity

1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-7-carboxylic acid is a synthetic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and databases.

  • Molecular Formula : C19H25NO5
  • Molecular Weight : 347.41 g/mol
  • CAS Number : 1086398-22-2
  • Structure : The compound features a spirocyclic arrangement that contributes to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

Anticancer Activity

Research indicates that compounds with structural similarities to spiro[chroman-piperidine] derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases or modulation of apoptosis pathways.

Case Study:
A study highlighted the synthesis and evaluation of spirocyclic compounds, including derivatives similar to this compound, demonstrating potent activity against various cancer cell lines (e.g., HCT116 and MOLM-13) with IC50 values in the nanomolar range .

Neuropharmacological Effects

The compound's potential neuroprotective effects have also been explored. Similar structures have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems or providing antioxidant effects.

Research Findings:
In vitro studies suggest that spirocyclic compounds can enhance neuronal survival under stress conditions, potentially through mechanisms involving the modulation of oxidative stress and inflammatory pathways .

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are still being elucidated. Key pathways include:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Kinase Inhibition : Targeting specific kinases involved in cell proliferation and survival.
  • Neurotransmitter Modulation : Influencing levels of key neurotransmitters such as dopamine and serotonin.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanismReferences
AnticancerHighKinase inhibition
NeuroprotectionModerateAntioxidant properties
Apoptosis inductionSignificantCaspase activation

Future Directions

Further research is needed to fully characterize the biological activity and therapeutic potential of this compound. This includes:

  • In Vivo Studies : To assess the efficacy and safety profiles in animal models.
  • Mechanistic Studies : To elucidate specific molecular targets and pathways affected by this compound.
  • Structure-Activity Relationship (SAR) Analyses : To optimize the chemical structure for enhanced potency and selectivity.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms spirocyclic connectivity, Boc group integrity, and carboxylic acid presence. Key signals include tert-butyl protons (~1.4 ppm) and sp³-hybridized piperidine carbons .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ or [M−Boc]⁺ fragments) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) assesses purity >95% .

What computational strategies can predict the compound's reactivity in drug discovery applications?

Q. Advanced

  • Molecular Docking : Screen against target proteins (e.g., GPCRs or kinases) to evaluate spirocyclic scaffold binding affinity .
  • Molecular Dynamics (MD) : Simulate Boc group stability in physiological pH conditions to assess in vivo liability .
  • QSAR Modeling : Correlate substituent effects (e.g., chroman substituents) with bioavailability or metabolic stability .

How should this compound be stored to prevent degradation, and what handling precautions are necessary?

Q. Basic

  • Storage : -20°C in airtight, light-resistant containers under nitrogen to minimize hydrolysis/oxidation .
  • Handling : Use gloves and fume hoods; avoid prolonged exposure to moisture. SDS data for similar Boc-protected compounds note potential skin/eye irritation (H315/H319) .

What strategies improve the yield of the spiro ring formation during synthesis?

Q. Advanced

  • Catalyst Screening : Test Lewis acids (e.g., BF₃·OEt₂) or organocatalysts to lower activation energy for cyclization .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may enhance reaction rates compared to nonpolar media .
  • High-Throughput Experimentation : Use microreactors to rapidly test temperature/pressure conditions .

How can researchers address gaps in toxicological data for this compound?

Q. Advanced

  • In Silico Tox Prediction : Tools like ProTox-II or Derek Nexus estimate acute toxicity (e.g., oral LD₅₀) and organ-specific risks .
  • In Vitro Assays : Conduct MTT assays on hepatocyte/cardiomyocyte cell lines to screen for cytotoxicity .
  • Literature Meta-Analysis : Compare toxicity profiles of structurally related spiro compounds to infer hazard potential .

What synthetic routes enable selective functionalization of the chroman or piperidine moieties?

Q. Advanced

  • Protection/Deprotection : Temporarily mask the carboxylic acid (e.g., as a methyl ester) to modify the chroman ring without Boc cleavage .
  • Cross-Coupling : Suzuki-Miyaura reactions on halogenated chroman derivatives introduce aryl/heteroaryl groups .
  • Reductive Amination : Modify the piperidine nitrogen post-Boc removal for SAR studies .

How does the spirocyclic conformation influence the compound's physicochemical properties?

Q. Advanced

  • LogP/D Solubility : The rigid spiro system reduces conformational flexibility, potentially increasing logP and membrane permeability compared to non-spiro analogs .
  • pKa Prediction : Computational tools (e.g., MarvinSketch) estimate carboxylic acid pKa (~4.5) and piperidine basicity (pKa ~8.5 post-Boc removal) .

What analytical methods detect trace impurities or byproducts in synthesized batches?

Q. Basic

  • LC-MS/MS : Identifies low-abundance impurities (e.g., Boc-deprotected intermediates) with ppm-level sensitivity .
  • Elemental Analysis : Confirms stoichiometric C/H/N ratios, critical for publication-ready purity validation .
  • 1D/2D NMR : NOESY or HSQC detects stereochemical impurities in the spiro center .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.